2-Thiazolamine, N-(triphenylphosphoranylidene)-
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Overview
Description
2-Thiazolamine, N-(triphenylphosphoranylidene)- is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure, which includes a thiazole ring and a triphenylphosphoranylidene group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-(triphenylphosphoranylidene)- typically involves the reaction of thiazolamine with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thiazolamine, triphenylphosphine, and appropriate solvents such as dichloromethane or toluene. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of 2-Thiazolamine, N-(triphenylphosphoranylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolamine, N-(triphenylphosphoranylidene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, N-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Thiazolamine, N-(triphenylphosphoranylidene)- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiazolidine: Exhibits diverse biological properties, including anticancer, anticonvulsant, and anti-inflammatory activities.
Thiazolidin-2,4-dione: Used in the treatment of diabetes and as an anti-inflammatory agent.
The uniqueness of 2-Thiazolamine, N-(triphenylphosphoranylidene)- lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring and a triphenylphosphoranylidene group makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
triphenyl(1,3-thiazol-2-ylimino)-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N2PS/c1-4-10-18(11-5-1)24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)23-21-22-16-17-25-21/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNYAVJQHZSOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387312 |
Source
|
Record name | 2-Thiazolamine, N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69982-05-4 |
Source
|
Record name | 2-Thiazolamine, N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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